(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one
Description
(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one (CAS: SY472413) is a chiral benzo-fused azepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The compound features an amino group at the 4-position and a ketone at the 3-position of the partially saturated azepine ring .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(4S)-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one |
InChI |
InChI=1S/C10H12N2O/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
NNKKOFWZPFHHCX-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NCC2=CC=CC=C21)N |
Canonical SMILES |
C1C(C(=O)NCC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one can be achieved through several methods. One efficient approach involves the palladium-catalyzed reaction of 2-alkynylhalobenzene with 2-alkynylbenzamide in the presence of triphenylphosphine (PPh3) or tricyclohexylphosphine (PCy3). This tandem reaction yields indeno[1,2-c]azepin-3(2H)-ones, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for protonation, triethyloxonium tetrafluoroborate for alkylation, and N-halogenosuccinimides for halogenation . Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired transformations.
Major Products Formed
Major products formed from these reactions include halogenated derivatives, oxo compounds, and various substituted azepinones. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with (S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one, differing in substituents, ring systems, or functional groups:
Functional and Pharmacological Differences
- Lipophilicity and Solubility: The chloro-substituted benzo[g]indazole (6b) (LogP estimated >3.5) is likely more lipophilic than the target compound due to the chloro and benzylpiperidinyl groups, enhancing membrane permeability but reducing aqueous solubility . The ethyl ester derivative () contains a polar ester group and pyridyl/pyrimidine moieties, which may improve solubility in polar solvents compared to the target compound . The (S)-4-amino-azepinone likely exhibits moderate solubility due to its amino group (basic) and ketone (polar), balancing lipophilic and hydrophilic properties.
- Biological Target Hypotheses: Compound 6b: The indazole and benzylpiperidine motifs are common in kinase inhibitors (e.g., PARP or serotonin receptor modulators) . (S)-4-Amino-azepinone: The amino-ketone azepine core may interact with GABA receptors or amine oxidases, though further experimental validation is required.
Synthetic Accessibility :
- Compound 6b was synthesized via a multi-step route involving flash chromatography (CHCl3/acetone = 9:1), yielding 78% .
- The ethyl ester derivative () is commercially available at 99% purity, indicating established synthetic protocols .
- The target compound’s stereoselective synthesis (S-configuration) likely requires chiral auxiliaries or asymmetric catalysis, increasing complexity compared to achiral analogs.
Notes and Limitations
Data Gaps: Direct pharmacological or crystallographic data for this compound are absent in the provided evidence. Comparisons are based on structural inferences.
Commercial Availability : The ethyl ester derivative () is marketed by BLD Pharm, highlighting its relevance in drug discovery pipelines .
Biological Activity
(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one, a member of the benzoazepine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its bicyclic structure and potential therapeutic applications, particularly in the fields of neurology and oncology.
| Property | Details |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| CAS Number | 137036-54-5 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing neurotransmission and potentially offering anxiolytic or antidepressant effects.
- Enzyme Modulation : It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief.
- Cytotoxicity : Preliminary studies indicate that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines.
Cytotoxicity Assessment
Recent studies have evaluated the cytotoxic potential of this compound and related compounds against various cancer cell lines. For instance, a study on similar benzoazepine derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. The most potent derivative showed IC50 values of 16.19 μM and 17.16 μM for HCT-116 and MCF-7, respectively .
Case Studies
- Study on Benzodiazepine Derivatives : Research has shown that certain benzodiazepine derivatives exhibit anti-proliferative activity across multiple cancer types. The presence of specific functional groups in these derivatives enhances their biological efficacy .
- Psychotropic Activity Evaluation : In a comparative study involving various benzodiazepine analogs, it was found that while some compounds were devoid of tranquilizing effects, they exhibited varying degrees of toxicity and pharmacological properties when tested at high concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
